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Cat. No.: B15181467 Get Quote

Aureobasidin A Yeast Selection: Technical
Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing

Aureobasidin A (AbA) for yeast selection experiments.

Troubleshooting Guide
This guide addresses common problems encountered during Aureobasidin A selection in a

question-and-answer format.

Problem: No colonies appeared on the selection plates.

Is your Aureobasidin A concentration correct? The optimal concentration of AbA is strain-

dependent. A concentration that is too high can inhibit the growth of true transformants. It is

crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific yeast strain

before performing the selection.[1][2] The recommended starting concentration for many

Saccharomyces cerevisiae strains is between 0.1-0.5 µg/mL.[3][4][5]

Was your transformation efficiency low? To differentiate between a selection problem and a

transformation problem, plate a small aliquot of your transformation mixture on a non-
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selective plate (e.g., YPD). If you have few or no colonies on the non-selective plate, there

may be an issue with your transformation protocol.

Is the AUR1-C gene present and expressed in your vector? The AUR1-C gene confers

resistance to Aureobasidin A.[3][6] Verify the integrity of your plasmid and ensure that the

AUR1-C gene is under the control of a suitable promoter for expression in yeast.

How was your Aureobasidin A stored and prepared? Aureobasidin A is typically dissolved in

ethanol or methanol to create a stock solution, which should be stored at 4°C.[7] AbA is

insoluble in water.[7] Ensure the stock solution was properly prepared and added to the

media after it had cooled to a suitable temperature (typically below 55°C) to prevent

degradation.

Problem: There is a high background of non-transformed colonies.

Is your Aureobasidin A concentration too low? An insufficient concentration of AbA will not

effectively kill sensitive, non-transformed yeast cells, leading to a high number of background

colonies.[3][6] This can obscure the identification of true positive clones.

Did you determine the Minimum Inhibitory Concentration (MIC)? The sensitivity to AbA can

vary significantly between different yeast strains. Performing a MIC assay is essential to

determine the lowest concentration of AbA that completely inhibits the growth of your

parental yeast strain. The selection concentration should be 2-4 times the MIC.[1]

Are you observing satellite colonies? Satellite colonies are small colonies that grow around a

larger, resistant colony. This occurs when the resistant colony metabolizes the Aureobasidin

A in its immediate vicinity, lowering the local concentration and allowing non-resistant cells to

grow. To mitigate this, you can try to plate fewer cells or increase the AbA concentration.

Problem: The transformed colonies are very small or grow slowly.

Is the Aureobasidin A concentration borderline toxic? Even for resistant colonies, a high

concentration of AbA can exert some metabolic stress, leading to smaller colony size or a

slower growth rate. If you are confident in your transformants, you can try slightly reducing

the AbA concentration.
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Is the expression of the AUR1-C gene low? The level of resistance to Aureobasidin A is

dependent on the expression level of the AUR1-C gene.[6] Weak promoter activity or low

plasmid copy number can result in lower resistance and consequently, slower growth on

selective media.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi,

including Saccharomyces cerevisiae.[3][5] It functions by inhibiting the enzyme inositol

phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in yeast.[3][5] This

inhibition disrupts the synthesis of sphingolipids, which are essential components of the cell

membrane, ultimately leading to cell death.[5]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutated version of the AUR1 gene.[3] This mutation results in an

altered IPC synthase enzyme that is no longer inhibited by Aureobasidin A, allowing the yeast

cells to synthesize essential sphingolipids and grow in the presence of the antibiotic.[3][6]

Q3: What are the main advantages of using Aureobasidin A selection over auxotrophic

markers?

A3: Aureobasidin A selection offers several advantages. It is a dominant selectable marker,

meaning it can be used in wild-type or industrial yeast strains without the need for auxotrophic

mutations.[1] AbA is fungicidal, meaning it actively kills sensitive cells rather than just inhibiting

their growth, which significantly reduces background and the occurrence of false positives.[3][6]

This leads to cleaner selection plates and more reliable identification of true transformants.

Q4: Can I use Aureobasidin A for selection in yeast species other than Saccharomyces

cerevisiae?

A4: Yes, Aureobasidin A is effective against a range of fungal species, including

Schizosaccharomyces pombe, Candida glabrata, and Aspergillus nidulans.[3][4][5] However,

the AUR1-C gene from S. cerevisiae may not be functional in all other yeast species. For

example, it has been reported that the pAUR vector containing the S. cerevisiae AUR1-C gene
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is not functional in Pichia pastoris or Candida albicans.[1] It is essential to verify the

functionality of the resistance marker in your specific yeast species of interest.

Quantitative Data Summary
The following table summarizes recommended Aureobasidin A concentrations for selection in

various yeast strains. It is important to note that these are starting recommendations, and the

optimal concentration should be determined experimentally by performing a Minimum Inhibitory

Concentration (MIC) assay for your specific strain.

Yeast Strain Ploidy
Recommended
AbA Concentration
(µg/mL)

Reference

S. cerevisiae

ATCC9763
Diploid 0.2 - 0.4 [2]

S. cerevisiae SH3328 Haploid 0.1 - 0.2 [2]

General S. cerevisiae N/A 0.1 - 0.5 [3][4][5]

Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is adapted from general MIC determination procedures.[7][8]

Materials:

Yeast strain of interest

YPD agar plates

Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)

Sterile microcentrifuge tubes

Spectrophotometer
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Sterile spreader

Procedure:

Prepare a series of YPD agar plates containing serial dilutions of Aureobasidin A. A typical

range to test would be 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL. Also, prepare a control

plate with no Aureobasidin A.

Grow an overnight culture of your yeast strain in YPD broth at 30°C.

The next day, dilute the overnight culture in fresh YPD broth and grow to an OD₆₀₀ of

approximately 0.5-1.0.

Dilute the liquid culture to a concentration of 1 x 10⁴ cells/mL.

Plate 100 µL of the diluted cell suspension onto each of the Aureobasidin A-containing plates

and the control plate.

Incubate the plates at 30°C for 2-3 days.

The MIC is the lowest concentration of Aureobasidin A that results in no visible growth.

2. Yeast Transformation Protocol (Lithium Acetate Method)

This is a standard protocol for yeast transformation.[9][10][11]

Materials:

Yeast strain

YPD medium

Plasmid DNA containing the AUR1-C gene

Single-stranded carrier DNA (e.g., salmon sperm DNA)

1 M Lithium Acetate (LiAc)

50% Polyethylene Glycol (PEG) 3350
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10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)

Sterile water

YPD plates containing the appropriate concentration of Aureobasidin A

Procedure:

Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and

grow to an OD₆₀₀ of 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water.

Resuspend the pellet in 1 mL of 100 mM LiAc and incubate at 30°C for 30 minutes.

Prepare the transformation mix in a microcentrifuge tube:

240 µL of 50% PEG

36 µL of 1 M LiAc

25 µL of single-stranded carrier DNA (2 mg/mL, boiled and chilled on ice)

1-5 µg of plasmid DNA in up to 59 µL of sterile water or TE buffer

Add 100 µL of the competent yeast cells to the transformation mix and vortex briefly.

Incubate at 30°C for 30 minutes.

Heat shock the cells at 42°C for 15-20 minutes.

Pellet the cells by centrifugation at 8,000 x g for 1 minute and discard the supernatant.

Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-4 hours to allow for the

expression of the resistance gene.
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Pellet the cells again, resuspend in 100-200 µL of sterile water, and plate on YPD plates

containing Aureobasidin A.

Incubate at 30°C for 2-4 days until colonies appear.
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Caption: Mechanism of Aureobasidin A action and resistance in yeast.
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Caption: Troubleshooting workflow for Aureobasidin A yeast selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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